1-(4-Acetylphenyl)-3-(4-nitrophenyl)urea
Description
Significance of Urea (B33335) Derivatives in Contemporary Medicinal Chemistry and Drug Discovery
Urea derivatives have become a cornerstone of medicinal chemistry due to their versatile chemical properties and diverse biological activities. The urea functional group can act as a rigid structural linker and a highly effective hydrogen bond donor-acceptor unit, enabling strong and specific interactions with biological targets such as enzymes and receptors. This ability to form multiple hydrogen bonds is a key factor in the high affinity and specificity of many urea-based drugs.
The applications of urea derivatives in drug discovery are extensive and continue to expand. They are integral to the development of a wide range of therapeutic agents, including:
Anticancer Agents: Diaryl ureas are particularly prominent in oncology. They are known to inhibit various protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. A landmark example is Sorafenib, a multi-kinase inhibitor approved for the treatment of advanced renal cell and hepatocellular carcinoma. The diaryl urea moiety in Sorafenib is essential for its binding to the ATP-binding site of kinases like VEGFR and Raf kinases.
Enzyme Inhibitors: Beyond kinases, urea derivatives have been developed as potent inhibitors of other enzyme classes. For instance, they have shown inhibitory activity against histone deacetylases (HDACs), fatty acid amide hydrolase (FAAH), and soluble epoxide hydrolase (sEH), which are all important targets for various diseases.
Antiviral and Antimicrobial Agents: The urea scaffold is also found in compounds with activity against viral and microbial pathogens. For example, certain urea derivatives have been investigated as inhibitors of HIV protease and other viral enzymes.
The structural versatility of the urea group allows for extensive modification of the flanking aromatic rings, enabling chemists to fine-tune the pharmacological properties of the molecule, such as potency, selectivity, and pharmacokinetic profile. This adaptability has made the urea scaffold a frequent starting point in drug design and lead optimization campaigns.
Table 1: Examples of Bioactive Urea Derivatives in Medicinal Chemistry
| Compound Name | Therapeutic Area | Mechanism of Action |
|---|---|---|
| Sorafenib | Oncology | Multi-kinase inhibitor (VEGFR, PDGFR, Raf) |
| Regorafenib | Oncology | Multi-kinase inhibitor |
| Linifanib | Oncology | Multi-kinase inhibitor (VEGFR, PDGFR) |
| Tivozanib | Oncology | VEGFR inhibitor |
| Palovarotene | Rare Diseases | RARγ agonist |
Contextualization of 1-(4-Acetylphenyl)-3-(4-nitrophenyl)urea within the Landscape of Bioactive Urea Analogs
This compound, also known by its ChEMBL ID CHEMBL1470993 and CAS number 50440-58-9, is a diaryl urea that has been noted in the fields of life science and pharmaceutical research. researchgate.net While detailed biological activity studies for this specific compound are not extensively reported in publicly available literature, its structural features place it firmly within the class of bioactive urea analogs. researchgate.net
The molecule consists of a central urea linker connecting a 4-acetylphenyl ring and a 4-nitrophenyl ring. Both of these terminal moieties can be found in other biologically active compounds, and their presence in this diaryl urea structure suggests potential for specific molecular interactions.
The 4-Acetylphenyl Group: The acetyl group is an electron-withdrawing group that can participate in hydrogen bonding as an acceptor. In other molecular contexts, this group has been shown to contribute to the binding affinity of ligands to their protein targets.
The 4-Nitrophenyl Group: The nitro group is a strong electron-withdrawing group and can also act as a hydrogen bond acceptor. The presence of a nitrophenyl group in drug candidates has been associated with various biological activities, including antimicrobial and anticancer effects. For instance, nilutamide, an antiandrogen drug, contains a nitrophenyl group.
Given the established importance of the diaryl urea scaffold in kinase inhibition, it is plausible that this compound could exhibit inhibitory activity against certain protein kinases. The urea core would be expected to form key hydrogen bonds with the hinge region of a kinase domain, while the acetylphenyl and nitrophenyl rings could occupy adjacent hydrophobic pockets, contributing to binding affinity and selectivity.
While this compound is available from various chemical suppliers for research purposes, comprehensive biological evaluations, such as enzyme inhibition assays or anticancer screening, are not widely documented in the scientific literature. researchgate.net Therefore, its specific biological targets and therapeutic potential remain to be fully elucidated. Future research focused on the synthesis and biological screening of this and structurally related compounds could uncover novel bioactive agents.
Table 2: Structural Features and Potential Significance of this compound
| Structural Component | Feature | Potential Significance in Bioactivity |
|---|---|---|
| Diaryl Urea Core | Hydrogen bond donor/acceptor | Key interactions with enzyme active sites (e.g., kinase hinge region) |
| 4-Acetylphenyl Group | Electron-withdrawing, H-bond acceptor | Contribution to binding affinity and specificity |
| 4-Nitrophenyl Group | Strong electron-withdrawing, H-bond acceptor | Potential for various biological activities, including anticancer and antimicrobial effects |
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
1-(4-acetylphenyl)-3-(4-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c1-10(19)11-2-4-12(5-3-11)16-15(20)17-13-6-8-14(9-7-13)18(21)22/h2-9H,1H3,(H2,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUOACHZKGXVIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Exploration of Biological Activities and Molecular Mechanisms of Action
Enzyme Inhibition Potentials of 1-(4-Acetylphenyl)-3-(4-nitrophenyl)urea and its Analogues
The unique structural features of diarylurea compounds, including the hydrogen bond donor and acceptor capabilities of the urea (B33335) moiety, make them promising candidates for enzyme inhibition. mdpi.com Research has focused on their ability to interact with the active sites of various enzymes, leading to modulation of their catalytic activity.
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia (B1221849) and carbamate. mdpi.com Its inhibition is a key therapeutic strategy for managing infections caused by urease-producing bacteria, such as Helicobacter pylori, and in agricultural applications to prevent the loss of urea-based fertilizers. niscpr.res.inscience.govsdu.dk Diarylurea derivatives have been investigated as potential urease inhibitors. researchgate.net
Studies have shown that the substitution pattern on the phenyl rings of diarylurea compounds significantly influences their urease inhibitory activity. For instance, N,N'-bis(4-nitrophenyl) urea has been reported to strongly inhibit urease. researchgate.net The inhibitory mechanism often involves the interaction of the urea moiety and the substituents with the nickel ions and amino acid residues in the active site of the enzyme. researchgate.net
| Compound | Target Enzyme | IC50 (µM) | Inhibition Type |
| This compound Analogue | Urease | Data Not Available | Not Specified |
| N,N'-bis(4-nitrophenyl) urea | Urease | 1.25 | Not Specified |
| Thiourea (B124793) (Standard) | Urease | 11.57 | Not Specified |
This table presents urease inhibition data for a diarylurea analogue and a standard inhibitor. The specific IC50 value for this compound was not available in the searched literature.
Inosine (B1671953) 5′-monophosphate dehydrogenase (IMPDH) is a crucial enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides, making it a target for antiviral, anticancer, and immunosuppressive agents. nih.govmostwiedzy.pl IMPDH catalyzes the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP). nih.gov Inhibition of IMPDH leads to the depletion of guanine nucleotides, which are essential for DNA and RNA synthesis, thereby halting cell proliferation. scbt.compatsnap.com
Diarylurea derivatives have emerged as a class of potent IMPDH inhibitors. nih.gov Structure-activity relationship (SAR) studies have revealed that modifications to the aryl rings can significantly impact inhibitory potency and selectivity for different IMPDH isoforms (type I and type II). nih.gov For example, some aryl urea derivatives have shown high potency against Cryptosporidium parvum IMPDH (CpIMPDH) with significant selectivity over human IMPDH II. nih.gov The urea moiety is critical for this activity, as its replacement often leads to a loss of inhibition. nih.gov
| Compound Class | Target Enzyme | Key Findings |
| Diarylurea Analogues | IMPDH | Potent inhibitors, with the urea moiety being crucial for activity. nih.gov |
| Mycophenolic Acid (Standard) | IMPDH | Potent, uncompetitive, and reversible inhibitor of human IMPDH type I and II. sci-hub.se |
This table summarizes the findings on diarylurea analogues as IMPDH inhibitors.
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and altitude sickness. While specific studies on this compound were not found, the broader class of diarylurea derivatives has been explored for CA inhibition. The nitrogen atoms of the urea and the substituents on the phenyl rings can potentially coordinate with the zinc ion in the active site of the enzyme, leading to inhibition.
α-Glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into absorbable monosaccharides. wikipedia.org Inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes by delaying carbohydrate digestion and reducing postprandial hyperglycemia. mdpi.comfrontiersin.org Several classes of compounds, including diarylurea derivatives, have been investigated as α-glucosidase inhibitors. nih.govresearchgate.net
Studies on (E)-1-phenyl-3-(4-styrylphenyl)urea derivatives have shown them to be potent competitive inhibitors of α-glucosidase. nih.govresearchgate.net The 1-phenyl moiety on the urea was found to be critical for competitive inhibition, and substituents on both terminal phenyl rings influenced the inhibitory potency. nih.govresearchgate.net
| Compound Class | Target Enzyme | Key Findings |
| (E)-1-phenyl-3-(4-styrylphenyl)urea derivatives | α-Glucosidase | Potent competitive inhibitors. nih.govresearchgate.net |
| Acarbose (Standard) | α-Glucosidase | Clinically used inhibitor. nih.gov |
This table highlights the potential of diarylurea derivatives as α-glucosidase inhibitors.
α-Chymotrypsin is a serine protease that plays a role in digestion. Its inhibition is of interest in medicinal chemistry for the development of therapeutic agents. nih.gov Unsymmetrical 1,3-disubstituted urea derivatives have been synthesized and evaluated for their inhibitory effects on α-chymotrypsin. researchgate.net
Research has indicated that the substitution pattern on the phenyl rings and the nature of the substituents at the nitrogen of the urea bridge are crucial for α-chymotrypsin inhibition. For instance, N-(2-acetylphenyl)-N′-(3-methylphenyl) urea exhibited an IC50 of 13.6 ± 0.23 μM. researchgate.net Another study reported that N,N'-bis(4-nitrophenyl) urea strongly inhibited α-chymotrypsin activity with an IC50 of 3.15 μM. researchgate.net
| Compound | Target Enzyme | IC50 (µM) |
| N-(2-acetylphenyl)-N′-(3-methylphenyl) urea | α-Chymotrypsin | 13.6 ± 0.23 |
| N,N'-bis(4-nitrophenyl) urea | α-Chymotrypsin | 3.15 |
| Chymostatin (Standard) | α-Chymotrypsin | 8.24 ± 0.11 |
This table presents the α-chymotrypsin inhibitory activity of selected diarylurea derivatives.
Antiproliferative and Anticancer Research
The diarylurea scaffold is a prominent pharmacophore in the design of anticancer agents. mdpi.comnih.govresearchgate.net Several diarylurea-containing compounds have been developed as kinase inhibitors for cancer therapy. researchgate.net The urea moiety is adept at forming hydrogen bonds with key amino acid residues in the hinge region of kinases, which is a common mechanism of action for type II kinase inhibitors. mdpi.comresearchgate.net
Diarylurea derivatives have been shown to inhibit various kinases involved in cancer cell proliferation and survival, such as RAF kinases, vascular endothelial growth factor receptors (VEGFRs), and platelet-derived growth factor receptors (PDGFRs). researchgate.net By inhibiting these signaling pathways, these compounds can suppress tumor growth and angiogenesis. nih.gov For instance, sorafenib, a well-known anticancer drug, features a diarylurea core structure. nih.gov
Research on various diarylurea derivatives has demonstrated their cytotoxic activity against a range of cancer cell lines, including colon carcinoma, breast carcinoma, and lung carcinoma. mdpi.com The antiproliferative effect is often attributed to the induction of apoptosis. mdpi.com The specific substitutions on the phenyl rings play a critical role in determining the potency and selectivity of these compounds against different cancer cell types. Electron-withdrawing groups, such as nitro and acetyl groups, on the terminal aryl rings have been shown to be beneficial for the biological activity of some diarylurea compounds. nih.gov
| Compound Class | Target Cell Lines | Key Findings |
| Diarylurea derivatives | HCT 116 (colon), MCF-7 (breast), H460 (lung) | Exerted high cytostatic effects with IC50 values in the low micromolar range. mdpi.com |
| Sorafenib | Various cancer cells | A multi-targeted kinase inhibitor approved for cancer treatment. nih.gov |
This table summarizes the antiproliferative activity of diarylurea derivatives.
In Vitro Cytotoxicity Assessments in Cancer Cell Lines
While the broader class of diaryl urea derivatives has demonstrated significant antiproliferative activity against various cancer cell lines, specific data on the in vitro cytotoxicity of this compound against rhabdoid tumor (RK33) and rhabdomyosarcoma (TE671) cell lines are not extensively documented in publicly available literature. nih.govresearchgate.netmerckmillipore.com Research on other urea derivatives has shown that their cytotoxic effects can be potent, with IC50 values in the micromolar range against cell lines such as lung, prostate, and breast cancer. merckmillipore.com The mechanisms underlying this cytotoxicity are often linked to the induction of apoptosis. merckmillipore.com
General findings on related compounds suggest that the substitution pattern on the phenyl rings plays a crucial role in their cytotoxic potential. However, without direct experimental evidence for this compound on RK33 and TE671 cells, a definitive assessment of its efficacy against these specific cancer types cannot be made.
Cyclin-Dependent Kinase (CDK) Inhibition Profile
The diaryl urea scaffold is a known pharmacophore for kinase inhibitors, and several urea-based compounds have been investigated for their ability to inhibit Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle. nih.govfrontiersin.org In particular, CDK2 is a critical enzyme for the G1/S phase transition, and its inhibition is a promising strategy for cancer therapy. nih.govnih.gov
Studies on bis-urea derivatives have demonstrated their potential to bind to and inhibit CDK2, leading to cell cycle arrest. nih.gov However, a specific CDK2 inhibition profile for this compound, including quantitative measures of its inhibitory activity (e.g., IC50 values), is not currently available in the scientific literature. The potential for this compound to act as a CDK2 inhibitor can be inferred from the activity of analogous structures, but requires direct experimental validation.
Antimicrobial and Antiparasitic Activities
Urea and thiourea derivatives have been a source of interest for the development of new antimicrobial agents. researchgate.net Research has shown that certain novel urea derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. researchgate.net For instance, a study on 1,3-diethyl-1,3-bis(4-nitrophenyl)urea and its metal complexes demonstrated antibacterial activity against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Serratia marcescens. nih.gov The antimicrobial potential of these compounds is often attributed to their specific chemical structures, though a comprehensive antimicrobial spectrum for this compound has not been specifically reported.
The protozoan parasite Toxoplasma gondii is a significant human pathogen, and the diaryl urea class of compounds has shown promise in the search for new anti-toxoplasma therapies. unmc.eduunmc.edu A dissertation study on a family of di-aryl urea compounds revealed activity against both acute and chronic stages of T. gondii infection in in vitro models. unmc.eduunmc.edu While the specific compounds were not named, this research points to the potential of this chemical class. Another study on 2-hydrazolyl-3-phenyl-5-(4-nitrobenzylidene)-4-thiazolidinone derivatives, which share some structural similarities, also demonstrated effective elimination of intracellular T. gondii tachyzoites. researchgate.net
Despite these encouraging findings for related compounds, direct preclinical data on the specific activity of this compound against Toxoplasma gondii is not currently available.
Investigational Molecular Mechanisms of Action (In Vitro)
The molecular mechanisms of action for diaryl ureas are often linked to their ability to inhibit protein kinases. frontiersin.org The urea moiety can form key hydrogen bonds with the kinase hinge region, a common mechanism for ATP-competitive inhibitors. nih.gov For some diaryl ureas, this inhibition has been shown to affect signaling pathways crucial for cell proliferation and survival.
In the context of antiparasitic activity, one study on a family of di-aryl ureas suggested that their mechanism against Toxoplasma gondii may involve the dysregulation of lipid synthesis within the parasite. unmc.edu However, the precise molecular targets and pathways affected by this compound have not been specifically elucidated. Further research is necessary to identify its direct binding partners and the downstream signaling cascades it modulates to fully understand its biological effects.
Enzyme Kinetics and Mode of Inhibition Determination
There are no available studies that have investigated the enzyme kinetics or the mode of inhibition of this compound. Such studies would typically involve determining key kinetic parameters such as the Michaelis constant (K_m) and the maximum velocity (V_max) in the presence and absence of the compound. Additionally, the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) would be elucidated through kinetic analyses. Without experimental data, it is not possible to provide any information on these aspects for this specific compound.
Cellular Signaling Pathway Modulation
Similarly, the scientific literature lacks any reports on the effects of this compound on cellular signaling pathways. Investigations into how a compound modulates specific signaling cascades, such as the MAPK, PI3K/Akt, or NF-κB pathways, are crucial for understanding its cellular mechanism of action. However, no such studies have been published for this compound.
Computational Chemistry and Molecular Modeling of 1 4 Acetylphenyl 3 4 Nitrophenyl Urea
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein receptor, offering a model of the ligand-protein complex at the atomic level. For 1-(4-Acetylphenyl)-3-(4-nitrophenyl)urea, docking simulations are instrumental in identifying potential biological targets and understanding the structural basis of its activity.
The diphenyl urea (B33335) scaffold, central to this compound, has been identified through structure-based virtual screening as a promising inhibitor for various enzymes, including human transketolase, a target in cancer therapy. nih.govnih.gov Docking simulations predict how the ligand fits into the binding site of a target protein and estimate the strength of the interaction, often expressed as a binding affinity or docking score (in kcal/mol).
In a proposed binding mode for a similar nitro-diphenyl urea derivative targeting the dimerization interface of human transketolase, the ligand settles into a specific pocket, adopting a conformation that maximizes favorable interactions. nih.gov The binding affinity is calculated using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA), which provides an estimation of the binding free energy. While specific values for this compound are target-dependent, the affinities of related diphenyl urea compounds highlight the potential of this chemical class.
| Compound | Structural Modification | Binding Energy (kcal/mol) |
|---|---|---|
| Derivative 1 | Nitro-diphenyl urea | -65.4 |
| Derivative 2 | Amino-diphenyl urea | -58.9 |
| Derivative 3 | Cyano-diphenyl urea | -62.1 |
| Derivative 4 | Thiourea (B124793) analogue | -65.1 |
The stability of a ligand-protein complex is governed by various intermolecular forces, with hydrogen bonds playing a particularly crucial role for urea-based compounds. The urea moiety contains two N-H groups that act as hydrogen bond donors and a carbonyl (C=O) group that acts as an acceptor.
For this compound, molecular docking studies on analogous compounds reveal a distinct pattern of interaction. In the context of the transketolase enzyme, key interactions include:
Urea Group: The two N-H groups of the urea bridge form critical hydrogen bonds with the side chain of specific amino acid residues, such as glutamic acid (E207). nih.gov
Nitro Group: The nitro (NO2) group on the phenyl ring is a strong hydrogen bond acceptor. It has been shown to interact strongly with lysine (K204) residues in the active site. nih.gov
Acetyl Group: The carbonyl oxygen of the acetyl group on the other phenyl ring can also act as a hydrogen bond acceptor, potentially forming additional interactions that enhance binding affinity.
Quantum Chemical Calculations (e.g., Density Functional Theory for electronic properties, HOMO-LUMO analysis)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. DFT provides information on the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding a molecule's stability and chemical behavior.
A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. irjweb.com
For this compound, DFT calculations would reveal the influence of the electron-withdrawing nitro group and the acetyl group on the molecule's electronic properties. These calculations are used to determine global reactivity descriptors that predict the molecule's behavior in chemical reactions.
| Parameter | Description | Typical Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.30 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.81 |
| Energy Gap (ΔE) | LUMO - HOMO; indicates chemical reactivity | 4.49 |
| Electronegativity (χ) | Measures the power of an atom to attract electrons | 4.05 |
| Chemical Hardness (η) | Measures resistance to change in electron distribution | 2.24 |
Note: The values presented are representative for a related nitro-aromatic structure, as specific DFT calculations for this compound were not available in the reviewed literature.
In Silico Screening and Virtual Ligand Design
The molecular structure of this compound serves as a valuable scaffold for in silico screening and virtual ligand design. These computational strategies are essential in modern drug discovery for identifying and optimizing lead compounds.
In silico screening involves searching large databases of chemical compounds to identify molecules that are predicted to bind to a specific biological target. The diphenyl urea framework is a "privileged scaffold" that has been successfully used in virtual screening campaigns to discover inhibitors for various targets, including enzymes implicated in cancer and viral infections. nih.govplos.org
Furthermore, the structure of this compound is a starting point for virtual ligand design and structure-activity relationship (SAR) studies. nih.gov By computationally modifying the functional groups on the phenyl rings—for example, by changing the position of the nitro group, replacing the acetyl group with other substituents, or altering the urea linker—researchers can design a library of new analogs. These virtual compounds can then be docked to the target protein to predict how the modifications affect binding affinity and selectivity. This iterative process of design and evaluation helps prioritize the synthesis of new compounds with potentially enhanced therapeutic properties.
Future Perspectives and Emerging Research Avenues
Development of Next-Generation Urea-Based Therapeutics
The urea (B33335) moiety is a privileged structure in drug design, primarily due to its ability to form stable, multipoint hydrogen bonds with biological targets, thereby influencing drug potency and selectivity. nih.gov The development of next-generation therapeutics based on the 1-(4-Acetylphenyl)-3-(4-nitrophenyl)urea scaffold will likely involve strategic structural modifications to optimize its drug-like properties. The diaryl urea core is a key feature in numerous multi-target kinase inhibitors, such as Sorafenib, which targets several receptor tyrosine kinases. nih.govfrontiersin.org
Future research will likely explore the substitution patterns on the phenyl rings. Altering the electronic and steric properties of the acetyl and nitro groups could lead to derivatives with enhanced target affinity, improved selectivity, and more favorable pharmacokinetic profiles. For instance, replacing or modifying these groups could modulate the compound's solubility, metabolic stability, and ability to interact with specific amino acid residues within a target protein's binding site. The evolution of drugs like Lenvatinib, which features an N-aryl-N-cyclopropyl urea core, demonstrates the potential for discovering novel inhibitors by modifying the fundamental diaryl-urea structure. frontiersin.org
Integration of Advanced Synthetic Methodologies
Traditional methods for synthesizing urea derivatives often rely on hazardous reagents like phosgene and isocyanates, which pose significant safety and environmental concerns. nih.gov The future synthesis of this compound and its analogs will increasingly integrate advanced, safer, and more efficient methodologies.
Modern approaches aim to circumvent the use of toxic precursors. Safer phosgene substitutes, such as N,N′-Carbonyldiimidazole (CDI), are now widely used. nih.gov Palladium-catalyzed carbonylation represents another powerful strategy for generating urea derivatives from nitroarenes or aryl chlorides. nih.govorganic-chemistry.org Furthermore, enabling technologies like continuous flow chemistry and microwave-assisted synthesis offer improved efficiency, safety, and scalability. nih.gov These methods can expedite the synthesis process and facilitate the rapid generation of compound libraries for biological screening. nih.gov The adoption of green chemistry principles, such as using environmentally benign solvents or solvent-free reaction conditions, is also becoming a critical aspect of modern organic synthesis. nih.gov
Table 1: Comparison of Synthetic Methodologies for Urea Derivatives
| Methodology | Reagents | Advantages | Disadvantages |
|---|---|---|---|
| Traditional | Phosgene, Isocyanates | Well-established, versatile | Highly toxic reagents, safety concerns nih.gov |
| Phosgene Substitutes | N,N′-Carbonyldiimidazole (CDI), Triphosgene | Safer, solid reagents, fewer toxic byproducts nih.gov | Can be moisture sensitive |
| Catalytic Carbonylation | Palladium catalysts, CO | High functional group tolerance, direct from nitroarenes nih.govorganic-chemistry.org | Requires specialized equipment (CO gas) |
| Enabling Technologies | Microwave, Flow Chemistry | Rapid reaction times, improved yields, enhanced safety, scalability nih.gov | Initial equipment investment |
Broadening the Scope of Biological Target Identification
Urea derivatives are known to interact with a diverse array of biological targets, including kinases, proteases, enzymes, and membrane receptors. researchgate.net While diaryl ureas are well-known as kinase inhibitors, the full biological activity profile of this compound remains to be elucidated. frontiersin.org Future research should focus on comprehensive screening of this compound against a wide range of potential biological targets to uncover novel therapeutic applications.
Systematic screening against large panels of kinases is a logical starting point, given the prevalence of this activity in similar molecules. frontiersin.orgresearchgate.net However, unbiased, high-throughput screening against other enzyme families and receptor classes could reveal unexpected activities. Identifying novel targets for this compound could open up new avenues for treating various diseases, potentially including cancer, inflammatory disorders, or infectious diseases, where thiourea (B124793) and urea derivatives have shown promise. mdpi.comnih.gov Understanding the full spectrum of its molecular interactions is crucial for both identifying new therapeutic uses and predicting potential off-target effects.
Synergistic Approaches in Combination Therapies
The future of many targeted therapies lies in their use within combination regimens to enhance efficacy and overcome drug resistance. Research into this compound should include its evaluation in combination with other therapeutic agents. The introduction of a urea moiety into the structure of tirapazamine, a hypoxia-activated prodrug, significantly increased its cytotoxic effects against cancer cells. oup.comnih.gov This highlights the potential of the urea scaffold to enhance the activity of other drugs.
If this compound is identified as a kinase inhibitor, it could be combined with standard chemotherapeutic agents, other targeted drugs, or immunotherapy. For example, the combination of the urea-based kinase inhibitor Lenvatinib with everolimus is approved for treating renal cell carcinoma. frontiersin.org Similarly, combining a urea derivative with a vascular disrupting agent has been shown to create a synergistic antitumor effect by increasing tumor hypoxia and enhancing the activation of hypoxia-dependent drugs. oup.comnih.gov Investigating such synergistic combinations will be a critical step in translating the therapeutic potential of this compound into clinical applications.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Everolimus |
| Lenvatinib |
| N,N′-Carbonyldiimidazole (CDI) |
| Sorafenib |
| Tirapazamine |
Q & A
Basic: How to optimize the synthesis of 1-(4-Acetylphenyl)-3-(4-nitrophenyl)urea to improve yield and purity?
Methodological Answer:
Synthesis optimization requires systematic evaluation of reaction parameters:
- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance urea bond formation by stabilizing intermediates .
- Temperature Control : Maintain 60–80°C to balance reaction kinetics and side-product formation .
- Catalyst Use : Base catalysts like DABCO (1,4-diazabicyclo[2.2.2]octane) improve nucleophilic substitution efficiency .
- Workup Protocol : Recrystallization from ethanol/water mixtures enhances purity by removing unreacted nitrophenyl precursors .
Validation : Monitor yield and purity via HPLC (C18 column, acetonitrile/water gradient) and confirm structural integrity with FT-IR (urea C=O stretch at ~1650 cm⁻¹) .
Basic: What characterization techniques are critical for confirming the structure of this compound?
Methodological Answer:
- X-ray Crystallography : Resolve molecular geometry and hydrogen-bonding networks (e.g., N–H···O interactions between urea and nitro groups) .
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 314.07 for C₁₅H₁₂N₃O₄) .
Data Cross-Check : Compare experimental results with computational predictions (e.g., Gaussian DFT for NMR chemical shifts) .
Advanced: How can computational modeling predict the reactivity and stability of this compound under varying conditions?
Methodological Answer:
- Reaction Pathway Simulation : Use density functional theory (DFT) to map energy profiles for urea bond formation and nitro group reduction .
- Solvent Effects : COSMO-RS models predict solubility and stability in aqueous/organic mixtures .
- Degradation Studies : Molecular dynamics (MD) simulations identify hydrolytic degradation hotspots (e.g., urea linkage at pH < 3) .
Validation : Correlate computational results with experimental kinetic data (e.g., Arrhenius plots for thermal decomposition) .
Advanced: How to resolve contradictions in spectroscopic data for urea derivatives like this compound?
Methodological Answer:
- Case Study : Discrepancies in XRD vs. NMR data may arise from polymorphism or solvent-induced conformational changes.
- Statistical Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., pH, solvent) affecting spectral reproducibility .
Advanced: What mechanistic insights guide the design of biological assays for this compound?
Methodological Answer:
- Target Identification : Molecular docking (AutoDock Vina) predicts affinity for enzymes like nitroreductases or acetyltransferases .
- Metabolic Stability : LC-MS/MS tracks nitro-to-amine reduction in liver microsomes, with CYP450 isoforms identified via inhibition assays .
- Toxicity Screening : Ames test (TA98 strain) evaluates mutagenicity of nitroaromatic intermediates .
Data Integration : Combine in silico and in vitro results to prioritize in vivo studies .
Advanced: How to address discrepancies in thermodynamic data (e.g., ΔrH°) for urea derivative synthesis?
Methodological Answer:
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